2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

CAS No.: 898783-04-5

Cat. No.: VC2290756

Molecular Formula: C18H17ClFNOS

Molecular Weight: 349.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898783-04-5 |

|---|---|

| Molecular Formula | C18H17ClFNOS |

| Molecular Weight | 349.9 g/mol |

| IUPAC Name | (2-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17ClFNOS/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

| Standard InChI Key | GEFBZFKRYIRXFT-UHFFFAOYSA-N |

| SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

| Canonical SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Introduction

Chemical Structure and Properties

Structural Features

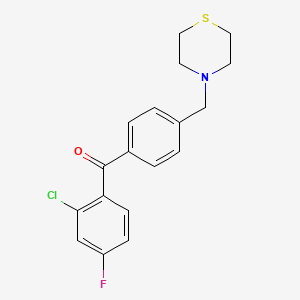

2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone possesses a distinct molecular architecture characterized by a benzophenone core with specific functional group attachments. The compound contains chloro and fluoro substituents strategically positioned on one aromatic ring, while the second aromatic ring carries a thiomorpholinomethyl group. The IUPAC name for this compound is (2-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, which precisely describes its structural arrangement.

The molecular structure can be visualized as two benzene rings connected by a carbonyl bridge (the benzophenone core), with one ring bearing chlorine at position 2 and fluorine at position 4, while the other ring contains a thiomorpholine ring connected via a methylene bridge at position 4'.

Physical Properties

The physical properties of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone have been well-characterized through various analytical methods. Table 1 summarizes the key physical properties of this compound:

Table 1: Physical Properties of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClFNOS |

| Molecular Weight | 349.9 g/mol |

| Density | 1.297 g/cm³ |

| Boiling Point | 478.3°C at 760 mmHg |

| Flash Point | 243.1°C |

| Exact Mass | 349.07000 |

| Partition Coefficient (LogP) | 4.19680 |

| Polar Surface Area (PSA) | 45.61000 |

| Index of Refraction | 1.614 |

| HS Code | 2934999090 |

The relatively high partition coefficient (LogP) value of 4.19680 indicates that the compound is significantly lipophilic, suggesting good membrane permeability and potential for absorption in biological systems . This property is particularly relevant for pharmaceutical applications where drug delivery and bioavailability are critical considerations.

Chemical Properties

The chemical reactivity of 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone is largely influenced by its functional groups. The carbonyl group of the benzophenone core serves as an electrophilic center for nucleophilic addition reactions, while the halogens (chlorine and fluorine) can participate in various substitution reactions. The thiomorpholine moiety, containing both nitrogen and sulfur heteroatoms, contributes to the compound's ability to form hydrogen bonds and coordinate with metals, potentially enhancing its biological interactions.

The presence of halogen substituents (chlorine and fluorine) on the aromatic ring modifies the electronic distribution within the molecule, affecting its reactivity and stability. These substituents typically impart increased metabolic stability, which is a desirable characteristic for pharmaceutical compounds.

Comparison with Similar Compounds

Several compounds structurally related to 2-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone have been identified and studied. Understanding the similarities and differences between these analogs provides valuable insights into structure-activity relationships and potential applications.

A notable isomer is 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS: 898783-08-9), which shares the same molecular formula (C₁₈H₁₇ClFNOS) and molecular weight (349.9 g/mol) but differs in the positioning of the chloro and fluoro substituents on the aromatic ring . This subtle structural difference can significantly impact the compound's physical properties, chemical reactivity, and biological activities.

Another related compound is 2-Chloro-4'-fluoro-benzophenone (CAS: 1806-23-1), which lacks the thiomorpholinomethyl group but retains the basic halogenated benzophenone scaffold . This simpler analog has a lower molecular weight (234.66 g/mol) and likely demonstrates different chemical and biological properties due to the absence of the thiomorpholine moiety.

These structural variations highlight the importance of precise molecular design in determining compound properties and potential applications. Even minor changes in substituent positions can lead to significant differences in biological activity and physicochemical characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume